7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide
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Overview
Description
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is a complex organic compound known for its role as a building block in the synthesis of targeted protein degraders, particularly in PROTAC (proteolysis-targeting chimeras) technology . This compound is also referred to as a C5 Lenalidomide conjugate and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of a base such as DIEA (diisopropylethylamine) in DMSO (dimethyl sulfoxide) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated synthesis equipment and high-throughput screening to optimize reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DIEA, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve elevated temperatures and the use of solvents such as DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex organic molecules and targeted protein degraders.
Biology: In the study of protein-protein interactions and the development of new therapeutic agents.
Medicine: As a component in the development of drugs for treating various diseases, including cancer.
Industry: In the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide involves its role as a ligand in PROTAC technology. It binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . This process is mediated through the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Another thalidomide derivative with similar applications in cancer therapy.
Uniqueness
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide is unique due to its specific structure, which allows it to function effectively in PROTAC technology. Its ability to form stable ternary complexes with target proteins and E3 ligases makes it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C20H24N4O5 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24N4O5/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27) |
InChI Key |
ZMPNFDUNDBVJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN |
Origin of Product |
United States |
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